molecular formula C7H12ClN3O2S B13523350 (1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride

(1-Isobutyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride

Cat. No.: B13523350
M. Wt: 237.71 g/mol
InChI Key: AVJPUNNBJGDFBL-UHFFFAOYSA-N
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Description

[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanesulfonyl chloride typically involves the reaction of 1-(2-methylpropyl)-1H-1,2,4-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanesulfonyl chloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.

    Reduction Reactions: The triazole ring can also undergo reduction reactions to form dihydrotriazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed from the reaction with thiols.

    Triazole N-oxides: Formed from oxidation reactions.

    Dihydrotriazole Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its reactivity and ability to form stable derivatives.

    Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides to other functional groups.

Medicine:

    Drug Development: It is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The triazole ring can also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

    1-(2-methylpropyl)-1H-1,2,4-triazole: Lacks the methanesulfonyl chloride group, making it less reactive.

    Methanesulfonyl Chloride: Lacks the triazole ring, limiting its applications in bioconjugation and drug development.

    1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanesulfonate: Similar structure but different reactivity due to the presence of a sulfonate group instead of a sulfonyl chloride group.

Uniqueness: The presence of both the triazole ring and the methanesulfonyl chloride group in [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanesulfonyl chloride makes it uniquely reactive and versatile. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-6(2)3-11-7(9-5-10-11)4-14(8,12)13/h5-6H,3-4H2,1-2H3

InChI Key

AVJPUNNBJGDFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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